molecular formula C28H23NO6 B12202910 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide

Cat. No.: B12202910
M. Wt: 469.5 g/mol
InChI Key: ZCHQJWYZBYVQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is a heterocyclic hybrid molecule combining coumarin, benzofuran, and benzamide pharmacophores. The coumarin moiety (6-ethyl-2-oxo-2H-chromen-4-yl) is fused to a benzofuran ring, which is further substituted with a 3,4-dimethoxybenzamide group.

Molecular Formula: C28H23NO6 (derived by adjusting the 3,4,5-trimethoxy analog in ) . Molecular Weight: ~469.49 g/mol. Key Features:

  • Benzofuran bridge: Enhances planarity and π-stacking capabilities, influencing binding to biological targets.
  • 3,4-Dimethoxybenzamide: Modulates solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C28H23NO6/c1-4-16-9-11-22-19(13-16)20(15-25(30)34-22)27-26(18-7-5-6-8-21(18)35-27)29-28(31)17-10-12-23(32-2)24(14-17)33-3/h5-15H,4H2,1-3H3,(H,29,31)

InChI Key

ZCHQJWYZBYVQBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization

The chromenone core is synthesized via Pechmann condensation. Ethyl acetoacetate and resorcinol derivatives undergo acid-catalyzed cyclization. For the 6-ethyl variant, a modified approach using ethyl-substituted resorcinol is employed:

Procedure

  • Reactants : 4-ethylresorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).

  • Catalyst : Concentrated sulfuric acid (0.5 equiv).

  • Conditions : Stirred at 0–5°C for 2 h, then 80°C for 6 h.

  • Yield : 68–72%.

Mechanism : Protonation of the carbonyl oxygen initiates nucleophilic attack by resorcinol, followed by dehydration and cyclization.

Formation of 1-Benzofuran-3-yl Scaffold

Oxidative Cyclization

Benzofuran synthesis often employs transition metal-catalyzed cyclization. A representative method involves:

Procedure

  • Reactants : 2-hydroxyacetophenone (1.0 equiv), iodobenzene (1.1 equiv).

  • Catalyst : Pd(OAc)₂ (5 mol%), CuI (10 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : DMF, 110°C, 12 h.

  • Yield : 65–70%.

Mechanism : Oxidative addition of Pd to iodobenzene, followed by alkyne insertion and reductive elimination.

Coupling of Chromenone and Benzofuran Units

Suzuki-Miyaura Cross-Coupling

The biphenyl linkage is formed via palladium-catalyzed coupling:

ParameterValue
Chromenone boronate1.0 equiv
Benzofuran bromide1.05 equiv
CatalystPd(PPh₃)₄ (3 mol%)
BaseNa₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature90°C, 24 h
Yield75–80%

Key Insight : Excess benzofuran bromide ensures complete conversion of the boronate intermediate.

Amidation with 3,4-Dimethoxybenzoyl Chloride

Schotten-Baumann Reaction

The final amidation step introduces the 3,4-dimethoxybenzamide group:

Procedure

  • Reactants : Benzofuran-chromenone amine (1.0 equiv), 3,4-dimethoxybenzoyl chloride (1.2 equiv).

  • Base : Aqueous NaOH (10% w/v).

  • Solvent : THF/H₂O (1:1).

  • Conditions : 0°C, 2 h; then RT, 12 h.

  • Yield : 85–90%.

Purification : Recrystallization from ethanol/water (3:1) affords >98% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Classical Pechmann689512.50Moderate
Microwave Pechmann829718.00High
Pd-Catalyzed Coupling789622.30Low
Schotten-Baumann88988.40High

Findings : Microwave-assisted Pechmann condensation improves yield by 14% but increases cost. The Schotten-Baumann method remains the most cost-effective for amidation.

Optimization Strategies

Solvent Effects

  • DMF vs. THF : DMF increases coupling efficiency by 15% due to higher polarity.

  • Ethanol Recrystallization : Reduces residual palladium to <5 ppm.

Catalytic Systems

  • Pd(OAc)₂/CuI : Enhances turnover number (TON) by 3× compared to PdCl₂.

  • Ligand-Free Conditions : Reduce costs by 40% but lower yield to 62%.

Challenges and Solutions

Byproduct Formation

  • Issue : Di-aminated byproducts (5–8%) during amidation.

  • Solution : Slow addition of benzoyl chloride at 0°C suppresses side reactions.

Purification Difficulties

  • Issue : Co-elution of regioisomers in silica chromatography.

  • Resolution : Use of reverse-phase HPLC with acetonitrile/water gradients .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It has been used in studies investigating its antioxidant and antimicrobial properties.

    Pharmacology: The compound has been evaluated for its potential as an anti-inflammatory and analgesic agent.

    Industrial Applications: It may be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. The compound may also scavenge free radicals, thereby exhibiting antioxidant activity.

Comparison with Similar Compounds

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

Molecular Formula: C29H25NO7 . Key Differences:

  • Substituents : The benzamide group has an additional methoxy group at position 5 (3,4,5-trimethoxy vs. 3,4-dimethoxy).
  • Impact :
    • Solubility : The trimethoxy analog likely has higher polarity and aqueous solubility due to the extra oxygen atom.
    • Steric Effects : Increased bulk may hinder binding to hydrophobic enzyme pockets.
    • Electronic Effects : Enhanced electron-donating capacity could alter interaction with biological targets.

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide

Molecular Formula: C24H18ClNO5 . Key Differences:

  • Core Substituent : Replaces the coumarin moiety with a 4-chlorobenzoyl group.
  • Biological Activity: Likely diverges from coumarin-based mechanisms, possibly favoring pesticide or herbicide applications .

(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide

Synthesis: Ethanol reflux, 71% yield . Key Differences:

  • Linker : Incorporates an acrylamide-hydrazine bridge instead of a benzofuran ring.
  • Impact: Reactivity: The acrylamide group may act as a Michael acceptor, enabling covalent binding to biological targets.

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

Key Features: Combines chromone (coumarin analog) and thiazolidinone moieties . Impact:

  • Antifungal Activity: Highlights the role of heterocyclic fusion (thiazolidinone) in expanding pharmacological scope.
  • Structural Flexibility: Thiazolidinone’s five-membered ring may enhance conformational adaptability compared to rigid benzofuran.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Yield/Conditions
Target Compound C28H23NO6 469.49 3,4-Dimethoxybenzamide Potential anticancer Not reported
3,4,5-Trimethoxy Analog C29H25NO7 499.52 3,4,5-Trimethoxybenzamide Unspecified Not reported
Chlorobenzoyl Analog C24H18ClNO5 435.86 4-Chlorobenzoyl Pesticide/herbicide potential Not reported
Coumarin-Acrylamide Hybrid C29H25N3O8 ~555.53 Acrylamide-hydrazine linker Antiproliferative 71% yield, ethanol reflux
Thiazolidinone-Chromone Hybrid C18H14N2O5S 370.38 Thiazolidinone, furan-carboxamide Antifungal Not reported

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for coumarin-benzofuran hybrids, though yields and purity depend on substituent compatibility .
  • Structure-Activity Relationships (SAR) :
    • Methoxy groups enhance solubility but may reduce membrane permeability.
    • Coumarin’s electron-rich system is critical for interactions with COX-2 or DNA topoisomerases .
  • Crystallography : Tools like SHELXL and Mercury aid in resolving structural nuances, such as packing patterns influenced by substituents .

Biological Activity

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple functional groups, including chromene, benzofuran, and dimethoxybenzamide, which contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C28H23NO6C_{28}H_{23}NO_{6} with a molecular weight of 469.5 g/mol. Its structure features:

Component Description
ChromeneBicyclic structure contributing to photochemical properties
BenzofuranAromatic fusion known for diverse biological activities
DimethoxybenzamideEnhances solubility and potential for hydrogen bonding

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antitumor Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures have shown growth inhibition in various cancer cell lines. For example, a related benzofuran derivative exhibited an IC50 value of 12 μM against ovarian cancer cells (A2780) .
Cancer Cell Line IC50 (μM)
A278012
HCT152.37
PC-32.68

2. Anti-inflammatory Properties

The compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and associated pain .

3. Antioxidant Activity

This compound has shown potential as a free radical scavenger. This property is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic efficacy .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : By inhibiting specific enzymes like COX, it reduces the production of pro-inflammatory mediators.
  • Radical Scavenging : The antioxidant properties help mitigate oxidative damage in cells.
  • Targeting Cancer Pathways : The compound may interfere with signaling pathways involved in cancer cell proliferation and survival.

Case Studies and Research Findings

A review of literature on benzofuran derivatives reveals a consistent pattern of anticancer activity across various studies:

  • Study on Benzofuran Derivatives : A series of benzofuran-based compounds demonstrated significant cytotoxicity against multiple cancer cell lines with varying degrees of effectiveness .
  • Mechanistic Insights : Research has shown that structural modifications at specific positions on the benzofuran ring can enhance biological activity, suggesting that this compound may benefit from further structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.